4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine structure .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Multicomponent reactions and the use of suitable substrates for the synthesis of biologically active piperidines are common approaches .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, palladium and rhodium catalysts are often used in hydrogenation reactions to achieve the desired piperidine structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide include other piperidine derivatives, such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylidene and naphthalen-1-ylmethyl groups, which may confer unique biological activities and chemical properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-12-10-16(11-13-22)15-8-9-15)21-14-18-6-3-5-17-4-1-2-7-19(17)18/h1-7H,8-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFPORMIJFYGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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